2-Hydroxy-1,4-benzoquinone
CAS No.: 2474-72-8
VCID: VC21327384
Molecular Formula: C6H4O3
Molecular Weight: 124.09 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group, making it one of the simplest hydroxyquinones . This compound is of significant interest due to its diverse biological activities and chemical properties. Synthesis MethodsThis compound can be synthesized through the oxidation of 1,4-benzoquinone using hydrogen peroxide, typically in the presence of an acidic catalyst . Industrial production often involves the oxidation of hydroquinone, which can be obtained through various routes. Biological Activities2-Hydroxy-1,4-benzoquinone exhibits a range of biological activities, including antimalarial, antioxidant, antibacterial, antifungal, and antitumor properties. These activities are summarized in the following table:
Biochemical Pathways and Cellular Effects2-Hydroxy-1,4-benzoquinone is involved in the metabolism of phenols, such as 1,2,4-benzenetriol. The enzyme 1,2,4-benzenetriol dehydrogenase catalyzes the conversion of 1,2,4-benzenetriol to this compound, while hydroxybenzoquinone reductase catalyzes the reverse reaction . At the cellular level, it acts as a fast redox cycling molecule and can bind to thiol, amine, and hydroxyl groups, exerting antioxidant effects. Environmental and Temporal EffectsThe compound tends to dimerize spontaneously by peroxo bridges, which can be influenced by environmental factors such as pH and the presence of other compounds . In laboratory settings, its effects can change over time due to these dimerization processes. |
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CAS No. | 2474-72-8 | ||||||||||||||||||
Product Name | 2-Hydroxy-1,4-benzoquinone | ||||||||||||||||||
Molecular Formula | C6H4O3 | ||||||||||||||||||
Molecular Weight | 124.09 g/mol | ||||||||||||||||||
IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione | ||||||||||||||||||
Standard InChI | InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | ||||||||||||||||||
Standard InChIKey | GPLIMIJPIZGPIF-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1=CC(=O)C(=CC1=O)O | ||||||||||||||||||
Canonical SMILES | C1=CC(=O)C(=CC1=O)O | ||||||||||||||||||
Purity | > 95% | ||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||
Synonyms | 2-Hydroxy-1,4-Benzoquinone; 2-Hydroxy-P-Benzoquinone; 2,5-Cyclohexadiene-1,4-Dione, 2-Hydroxy-; hydroxy-para-benzoquinone | ||||||||||||||||||
PubChem Compound | 151011 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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